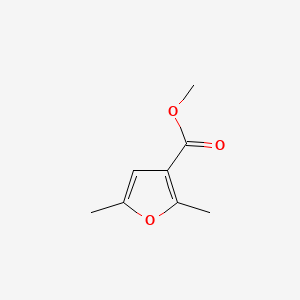

Methyl 2,5-dimethyl-3-furoate

Beschreibung

Historical Development and Synthetic Evolution of Furanic Esters

The journey of furan (B31954) chemistry began in the 19th century, with the isolation of furfural (B47365) in 1832 by German chemist Johann Wolfgang Döbereiner. derpharmachemica.com Early synthetic methods for the furan ring, which form the backbone of furoate esters, laid the groundwork for the field. Classical approaches such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, condensing α-halo ketones with β-keto esters, have been historically significant for creating furan derivatives. derpharmachemica.comrsc.org

The 20th and 21st centuries have witnessed a dramatic evolution in the synthesis of furanic esters, driven by the need for greater efficiency, selectivity, and sustainability. The advent of metal-catalyzed cross-coupling reactions has been transformative. hud.ac.uk Palladium-catalyzed methods, for instance, have been developed for the carboalkoxylation of hydroxyl-substituted 3-iodofurans to yield furan esters. nih.gov Furthermore, the increasing focus on green chemistry has spurred the development of synthetic routes from renewable biomass. frontiersin.org Platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates, have become key starting materials for a variety of furanic compounds, including esters. mdpi.comrsc.org Esterification of furan carboxylic acids, such as 2-furoic acid, using methods like Fischer esterification or modern coupling agents, represents another fundamental route to furanic esters. researchgate.netresearchgate.net

Structural Significance of Alkylated Furoates in Heterocyclic Chemistry

The substitution pattern on the furan ring profoundly influences its chemical and physical properties. Alkylated furoates, such as methyl 2,5-dimethyl-3-furoate, possess distinct characteristics conferred by the methyl groups. Alkyl groups are electron-donating, which can increase the electron density of the aromatic furan ring, affecting its reactivity in electrophilic substitution reactions. msu.edu However, Friedel-Crafts alkylation on the furan ring itself can be challenging due to its sensitivity to strong acids, often leading to polymerization. pharmaguideline.com

The position of the alkyl and ester groups is crucial. In this compound, the methyl groups at the 2- and 5-positions sterically hinder certain approaches to the ring and direct further functionalization. The ester group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but provides a handle for a wide array of chemical transformations. This includes hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. mdpi.com The specific arrangement of substituents in alkylated furoates makes them valuable building blocks, allowing for the construction of more complex heterocyclic systems and biologically active molecules. rsc.org Studies have shown that the degree of alkylation on both furan and reacting alkenes can significantly improve the stability and selectivity in reactions like the Diels-Alder, promoting the formation of desired aromatic compounds while minimizing side products. acs.org

Current Research Frontiers in Furan Derivative Chemistry

The field of furan chemistry is vibrant and expanding into several key areas. A major frontier is the development of sustainable and green synthetic methodologies. This includes the use of biomass-derived feedstocks, such as furfural and HMF, to create furan-based monomers for the polymer industry. frontiersin.orgacs.org Furan-2,5-dicarboxylic acid (FDCA), for example, is considered a top bio-based building block to replace fossil-fuel-derived terephthalic acid in polymers like PET. acs.org

In materials science, furan derivatives are being explored for the creation of advanced materials, including conductive polymers and nanomaterials. numberanalytics.com The unique electronic properties of the furan ring make it an attractive component in organic semiconductors for applications in photovoltaics and other electronic devices. researchgate.net The ability to tune the properties of these materials through synthetic modification of the furan core is a significant area of research. researchgate.net

In medicinal chemistry, the furan nucleus remains a privileged scaffold in drug discovery. derpharmachemica.com Researchers continue to synthesize and test novel furan derivatives for a wide range of therapeutic activities. frontiersin.org This includes their incorporation into complex natural products and their use as intermediates in the synthesis of pharmaceuticals. The development of efficient, catalytic methods to construct polysubstituted furans remains a key objective to facilitate access to new chemical diversity. rsc.orgresearchgate.net

Research Findings on this compound

This compound is a known chemical entity used primarily in organic synthesis. Its physical and chemical properties are well-documented, making it a useful building block for more complex molecules.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6148-34-1 | acs.org |

| Molecular Formula | C₈H₁₀O₃ | acs.org |

| Molecular Weight | 154.16 g/mol | acs.org |

| Boiling Point | 198 °C (lit.) | frontiersin.orgresearchgate.net |

| Density | 1.037 g/mL at 25 °C (lit.) | frontiersin.org |

| Refractive Index (n20/D) | 1.475 (lit.) | frontiersin.org |

| Appearance | White powder | rsc.org |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. Key data points are available from various sources.

| Spectrum Type | Available Data | Source |

| Mass Spectrometry | Data available, with top m/z peaks at 123 and 139. | acs.org |

| Infrared (IR) Spectroscopy | Spectra available. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra available. | researchgate.net |

| Raman Spectroscopy | Spectrum available. | researchgate.net |

Synthesis and Reactivity

One documented synthesis of the ethyl ester analogue, ethyl 2,5-dimethyl-3-furoate, involves the reaction of ethyl 2-acetyl-2-pentenoate with N-bromosuccinimide in carbon tetrachloride, followed by heating at reflux. mdpi.com This method achieves a high yield of the desired furoate. mdpi.com The corresponding methyl ester can be synthesized via analogous methods.

This compound serves as a reactant in various chemical transformations. For instance, it is used in palladium-catalyzed reactions for furan annulation. frontiersin.org The reactivity of related furoates has been explored, such as the bromination of methyl 2-methyl-3-furoate with N-bromosuccinimide (NBS) to yield selectively brominated products, which are valuable synthetic intermediates. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOIGQBJZVPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210442 | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6148-34-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Methyl 2,5 Dimethyl 3 Furoate

Convergent and Divergent Synthetic Pathways to the Furoate Skeleton

The construction of the furan (B31954) ring in methyl 2,5-dimethyl-3-furoate can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These pathways can be broadly categorized as convergent, where key fragments are assembled in a single step, or divergent, involving the stepwise modification of a pre-existing furan core.

Palladium-Catalyzed Furan Annulation Reactions for this compound Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of functionalized furans. mdpi.com One notable method involves the reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters, in which this compound is a key reactant. chemicalbook.com This approach exemplifies a furan annulation strategy where the furan ring is constructed through a palladium-catalyzed cascade reaction.

Recent studies have focused on optimizing these palladium-catalyzed reactions. For instance, the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been systematically investigated. mdpi.com The choice of catalyst, solvent, base, and oxidant significantly impacts the reaction yield. Dichlorobis(acetonitrile)palladium(II) has been identified as a highly effective catalyst, achieving yields up to 94% under optimized conditions. mdpi.com

The versatility of palladium catalysis is further demonstrated in the direct arylation of methyl 2-furoate. doi.org Using palladium acetate (B1210297) as a catalyst, 5-arylated furans can be synthesized regioselectively without decarboxylation. doi.org This method provides a convenient alternative to traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents. doi.org

Table 1: Effect of Catalyst on Palladium-Catalyzed Furan Synthesis

| Catalyst | Yield (%) |

|---|---|

| PdCl₂(CH₃CN)₂ | 94 |

| Pd(OAc)₂ | 85 |

| Pd(acac)₂ | 78 |

Data sourced from a study on the optimization of palladium-catalyzed one-pot synthesis of functionalized furans. mdpi.com

Radical Bromination and Subsequent Derivatization Strategies

A classical approach to functionalizing furan rings involves radical bromination followed by derivatization. A patented method describes the synthesis of ethyl 2,5-dimethyl-3-furoate from ethyl 2-acetyl-2-pentenoate and N-bromosuccinimide (NBS) in carbon tetrachloride. google.comprepchem.com This reaction proceeds via a radical mechanism, where NBS acts as a bromine source to initiate the cyclization and formation of the furan ring, achieving an 83% yield. google.comprepchem.com

The mechanism likely involves the initial abstraction of an allylic hydrogen atom, followed by cyclization onto the enolate and subsequent elimination to form the aromatic furan ring. This strategy highlights the utility of radical reactions in constructing the furoate skeleton.

Cycloaddition Reactions in the Construction of Substituted Furoates

Cycloaddition reactions represent a powerful and atom-economical strategy for the synthesis of cyclic compounds, including furans. While direct [4+2] Diels-Alder reactions involving furan as the diene are common, the synthesis of highly substituted furoates often requires more advanced approaches. rsc.orgrsc.org

Higher-order cycloadditions, such as [8+2] cycloadditions, have been developed for the synthesis of complex polycyclic systems containing a furan or a related lactone motif. nih.gov For instance, 5-substituted-furan-2(3H)-ones can act as 2π-components in diastereoselective [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. nih.gov While not a direct synthesis of this compound, these methods showcase the potential of cycloaddition strategies in building complex furan-containing molecules.

Catalyst-Free Production Routes for Furan Derivatives

In the pursuit of greener and more sustainable chemical processes, catalyst-free methods for the synthesis of furan derivatives have gained attention. researchgate.netrsc.orgsioc-journal.cn These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or the use of specific solvent systems.

One approach involves the conversion of sugars into furan derivatives in a biphasic reactor. google.com By using a specific organic phase like dichloromethane (B109758) mixed with an aqueous phase of water and DMSO, furan derivatives can be produced at high selectivities and conversion rates without the need for an acid catalyst. google.com Another strategy describes the catalyst-free, one-pot reaction of 1,3-diphenylpropane-1,3-dione, aromatic aldehydes, and cyclohexyl isocyanide to prepare polysubstituted furans. researchgate.net

Furthermore, the oxidative esterification of furfural (B47365) to methyl 2-furoate can be achieved under catalyst-free conditions using microwave assistance. conicet.gov.ar This reaction proceeds through the formation of an acetal (B89532) intermediate, which is then oxidized. conicet.gov.ar

Elucidation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the furan ring in various syntheses involves a series of complex steps.

In coinage metal-catalyzed transformations of alkynyloxiranes to furans, mechanistic studies have revealed a cascade pathway involving alcohol addition, cyclization, and elimination, rather than a direct intramolecular nucleophilic addition. acs.org The reaction proceeds through the opening of the epoxide by an alcohol, followed by cyclization of the intermediate to a dihydrofuran, and subsequent elimination to yield the furan. acs.org

For the palladium-catalyzed oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl compounds, a combination of experimental and DFT studies has provided a detailed mechanistic profile. acs.org The process involves an intramolecular oxypalladation, and molecular oxygen is used to regenerate the active palladium catalytic species. acs.org

In catalyst-free systems, such as the conversion of aldoses to functionalized furans, in situ NMR assays have been employed to clarify the mechanism. mdpi.com These studies have shown that the reaction proceeds through a series of slower, sequential steps, including the formation of a cyclized Knoevenagel adduct and bicyclic intermediates. mdpi.com

The OH radical-initiated reactions of furans in the atmosphere also provide insight into furan reactivity. These reactions can lead to ring-opening and the formation of various unsaturated dicarbonyl compounds. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 2,5-dimethyl-3-furoate |

| Ethyl 2-acetyl-2-pentenoate |

| N-bromosuccinimide |

| Dichlorobis(acetonitrile)palladium(II) |

| Palladium(II) acetate |

| Palladium(II) acetylacetonate |

| Methyl 2-furoate |

| 2-alkynyl carbonates |

| 2-(1-alkynyl)oxiranes |

| β-keto esters |

| 1,3-dicarbonyl compounds |

| Alkenyl bromides |

| 5-substituted-furan-2(3H)-ones |

| 8,8-dicyanoheptafulvene |

| 1,3-diphenylpropane-1,3-dione |

| Cyclohexyl isocyanide |

| Furfural |

| Dichloromethane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Alkynyloxiranes |

| 2-alkenyl-1,3-dicarbonyl compounds |

| Aldoses |

Chemical Reactivity and Transformation Studies of Methyl 2,5 Dimethyl 3 Furoate

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a π-electron-excessive heteroarene, making it susceptible to electrophilic attack. researchgate.net Electrophilic substitution on the furan ring generally occurs regioselectively at the C(2) position due to the electronegativity of the oxygen atom. researchgate.net However, in the case of methyl 2,5-dimethyl-3-furoate, the 2 and 5 positions are already substituted with methyl groups.

Studies on the bromination of the related compound, methyl 2-methyl-3-furoate, using N-bromosuccinimide (NBS) have shown that a variety of selective brominated products can be obtained under different reaction conditions. researchgate.netresearchgate.net While nuclear bromination is an electrophilic aromatic substitution, side-chain bromination proceeds via a radical mechanism. researchgate.net The control between these two pathways can be influenced by reaction conditions. researchgate.net For instance, in some cases, irradiation, which is expected to favor radical reactions, can still result in electrophilic aromatic substitution. researchgate.net

Nucleophilic Addition and Substitution Reactions at the Ester and Furan Moiety

The ester group in this compound provides a site for nucleophilic acyl substitution. For instance, saponification of the ethyl ester analog, ethyl 2,5-dimethyl-3-furoate, can be achieved by refluxing with aqueous sodium hydroxide (B78521) to yield 2,5-dimethyl-3-furoic acid. google.com

The furan ring itself can also be involved in nucleophilic reactions. For instance, the synthesis of ethyl 2,5-dimethyl-3-furoate can be achieved through the reaction of ethyl 2-acetyl-2-pentenoate with N-bromosuccinimide in carbon tetrachloride. google.comprepchem.com

Furthermore, derivatives of furoic acids can undergo various nucleophilic substitution reactions. For example, ethyl 4-(chloromethyl)-5-(chloromethyl)-3-furoate has been shown to react with sodium diethyl phosphite, leading to both nucleophilic substitution and a reaction involving the furan ring, ultimately forming ethyl 2-(diethoxyphosphoryloxy)-4-(diethoxyphosphorylmethyl)-5-methyl-3-furoate after oxidation. researcher.life

Oxidative Transformations and Ring-Opening Processes of the Furan Core

The furan ring is susceptible to oxidative transformations, which can lead to ring-opening products. The oxidation of furan derivatives is an important area of research, particularly in the context of biofuel combustion and the synthesis of valuable chemicals. pku.edu.cn For example, the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA), a related furan dicarboxylate, is a significant transformation. pku.edu.cn This process can be catalyzed by non-noble metal catalysts and involves the activation of oxygen to form reactive oxygen species. pku.edu.cn

While specific studies on the oxidative ring-opening of this compound are not detailed in the provided results, research on related compounds like 2,5-dimethylfuran (B142691) shows that oxidation can lead to ring-opened products such as 3-hexene-2,5-dione. nih.gov The chemical and electrochemical oxidation of 2,5-dimethylfuran can also yield 2,5-dimethyl-2,5-dimethoxydihydrofuran. acs.org

Reductive Transformations and Hydrogenation Studies

Information specifically on the reductive transformations and hydrogenation of this compound is limited in the provided search results. However, the reduction of related furan compounds is a known chemical transformation. For instance, the reduction of 3-acylfurans with lithium aluminum hydride yields stable secondary alcohols. researcher.life

Radical Reactions and Their Role in Degradation Pathways

Radical reactions play a crucial role in the degradation of furan derivatives, particularly in combustion and atmospheric chemistry. whiterose.ac.uk

Hydroxyl Radical-Initiated Reactions

The reaction with hydroxyl (OH) radicals is a primary degradation pathway for furans. whiterose.ac.uk Studies on methyl 2-furoate, a similar compound, have shown that the reaction with OH radicals proceeds via both H-abstraction and OH-addition mechanisms. aip.orgaip.orgnih.gov Theoretical calculations have indicated that H-abstraction from the methyl group and OH-addition to the furan ring are significant reaction channels. aip.orgaip.orgnih.gov

For 2,5-dimethylfuran, the reaction with OH radicals is dominated by addition reactions at lower temperatures, while abstraction channels become more significant at higher temperatures. whiterose.ac.uk The addition of alkyl groups to the furan ring, as in 2,5-dimethylfuran, has been shown to increase the reactivity towards OH radicals compared to furan itself. researchgate.net

The products of the OH radical-initiated reaction of 2,5-dimethylfuran include 3-hexene-2,5-dione and other oxygenated species. nih.gov

Atomic Oxygen (O(3P)) Reactions

Reactions with atomic oxygen in its ground triplet state (O(3P)) are also important in the high-temperature degradation of furans. oregonstate.edu Studies on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran have shown that the rate of reaction with O(3P) increases with the degree of methylation on the furan ring. oregonstate.edu Therefore, it is expected that this compound would also be reactive towards atomic oxygen. The reaction of O(3P) with these furans is a key process in combustion environments. oregonstate.edu

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10O3 | nih.govchemeo.com |

| Molecular Weight | 154.16 g/mol | nih.govscbt.comsigmaaldrich.com |

| Boiling Point | 198 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.037 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.475 | sigmaaldrich.comchemicalbook.com |

| CAS Number | 6148-34-1 | nih.govscbt.comsigmaaldrich.com |

Table 2: Reactivity of Furan Derivatives

| Reactant | Reagent/Condition | Product(s) | Reaction Type | Source |

| Ethyl 2,5-dimethyl-3-furoate | aq. NaOH, reflux | 2,5-dimethyl-3-furoic acid | Saponification | google.com |

| Ethyl 2-acetyl-2-pentenoate | N-bromosuccinimide, CCl4, reflux | Ethyl 2,5-dimethyl-3-furoate | Cyclization/Substitution | google.comprepchem.com |

| 2,5-dimethylfuran | OH radical | 3-hexene-2,5-dione, etc. | Radical Reaction | nih.gov |

| 2,5-dimethylfuran | O(3P) | Various degradation products | Radical Reaction | oregonstate.edu |

| Methyl 2-furoate | OH radical | H-abstraction and OH-addition products | Radical Reaction | aip.orgaip.orgnih.gov |

Ozonolysis Mechanisms

The ozonolysis of furan and its derivatives, including this compound, proceeds through the Criegee mechanism. rsc.orgmsu.edu This process is initiated by the [4+2] cycloaddition of ozone to the furan ring, forming an unstable primary ozonide (molozonide). msu.edulibretexts.org This intermediate rapidly rearranges into a more stable, though still reactive, 1,2,4-trioxolane, commonly referred to as the secondary ozonide. libretexts.org

For alkyl-substituted furans, the decomposition of the primary ozonide is a critical step that dictates the subsequent product distribution. rsc.org The cleavage of the molozonide results in the formation of a carbonyl compound and a carbonyl oxide, a zwitterionic species. msu.edu In the case of this compound, the substitution pattern on the furan ring will influence the fragmentation of the primary ozonide.

The gas-phase ozonolysis of dimethylfurans has been studied, and it is understood that the reaction can be comparable in rate to their degradation by OH radicals in the atmosphere. rsc.org The decomposition of the highly excited primary ozonides predominantly leads to the formation of β-unsaturated Criegee intermediates. rsc.org These intermediates are highly unstable and can promptly isomerize to various products or dissociate. rsc.org

While specific experimental data on the ozonolysis of this compound is not extensively documented, the established mechanisms for other substituted furans provide a strong predictive framework. rsc.orgresearchgate.net The reaction is expected to cleave the furan ring, leading to a mixture of oxygenated products. The exact nature of these products will depend on the workup conditions (reductive or oxidative) that follow the initial ozonolysis step. masterorganicchemistry.com

| Intermediate/Product | Description | Reference |

| Primary Ozonide (Molozonide) | Initial, unstable adduct of ozone and the furan ring. | msu.edulibretexts.org |

| Secondary Ozonide (1,2,4-Trioxolane) | More stable rearranged isomer of the primary ozonide. | libretexts.org |

| Carbonyl Oxide (Criegee Intermediate) | Zwitterionic species formed from the cleavage of the primary ozonide. | rsc.orgmsu.edu |

| β-Unsaturated Criegee Intermediates | Key intermediates in the decomposition of primary ozonides of alkylfurans. | rsc.org |

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition and pyrolysis of furan derivatives are complex processes involving unimolecular and radical-mediated pathways. acs.org Studies on 2,5-dimethylfuran (2,5-DMF), a closely related compound, provide significant insights into the expected thermal behavior of this compound. acs.orgacs.orgnih.gov

The pyrolysis of 2,5-DMF, investigated in shock tubes, occurs at temperatures ranging from 1000 to 1800 K. acs.orgnih.gov The primary decomposition pathways include:

Ring Opening: A ring-opening reaction of the furan moiety can occur, often followed by decarbonylation to produce carbon monoxide (CO) and various hydrocarbon fragments. rsc.org For furan and its derivatives, the optimal path to CO generation involves an initial ring opening to form an aldehyde group, which then undergoes decarbonylation. rsc.org

Methyl Group Migration: A methyl group can migrate from the C(2) position to the C(3) position, followed by the elimination of CO, leading to the formation of C5H8 isomers. acs.org

Unimolecular Decomposition: The molecule can decompose into a methylcarbonyl radical (CH3CO) and a C4H5 radical, which initiates further free-radical reactions. acs.org

Hydrogen Atom Ejection: Ejection of a hydrogen atom from one of the methyl groups is another significant initiation step for free-radical chain reactions. acs.org The resulting 2,5-dimethylfuryl radical can then decompose through channels similar to the parent molecule. acs.org

The presence of the methyl ester group at the 3-position in this compound is expected to introduce additional reaction pathways. Research on the pyrolysis of methyl 2-furoate has shown that consumption during pyrolysis includes monomolecular dissociation, in situ substitution, H-addition, and H-abstraction reactions. mdpi.com

The thermal stability of the furan ring is influenced by its substituents. acs.orgnih.gov Increasing methylation can affect the formation and consumption of different species during pyrolysis. acs.orgnih.gov Carbene intermediates are also considered important in the thermal decomposition of furan and its derivatives. researchgate.net

| Decomposition Temperature Range | Key Products | Primary Reaction Pathways | Reference |

| 1070–1370 K (for 2,5-DMF) | Carbon Monoxide, C4H4, C2H2, CH4, C2H4, C2H6, Butadiene, Cyclopentadiene | Ring Opening, Methyl Group Migration, Unimolecular Cleavage, H-atom Ejection | acs.org |

| 1000–1800 K (for 2,5-DMF) | (Reactants, intermediates, and products recorded by TOF-MS) | Sensitivity and rate-of-production analyses performed. | acs.orgnih.gov |

It is important to note that while the studies on related furan derivatives provide a strong basis for understanding the reactivity of this compound, dedicated experimental and computational studies on the title compound would be necessary to fully elucidate its specific reaction mechanisms and product distributions.

Derivatization and Functionalization Strategies for Methyl 2,5 Dimethyl 3 Furoate

Synthesis of Substituted Furan-3-Carboxylic Acid Derivatives

The most direct derivatization of methyl 2,5-dimethyl-3-furoate involves the transformation of its ester group. Hydrolysis, or saponification, of the methyl ester is a fundamental step to produce the corresponding carboxylic acid, which is a key intermediate for further reactions.

Hydrolysis to 2,5-dimethyl-3-furoic acid: The conversion of this compound to 2,5-dimethyl-3-furoic acid is typically achieved through saponification. This reaction involves heating the ester in the presence of a strong base, such as aqueous sodium hydroxide (B78521), followed by acidification. google.com This process effectively cleaves the ester bond, yielding the carboxylate salt, which upon protonation precipitates as the free carboxylic acid. google.com This acid is a critical building block for the synthesis of amides, acid chlorides, and other acyl derivatives.

Table 1: Synthesis of 2,5-dimethyl-3-furoic acid

| Reactant | Reagents | Product | Yield | Reference |

| Ethyl 2,5-dimethyl-3-furoate* | 1. 25% aq. NaOH, reflux2. Acidification | 2,5-dimethyl-3-furoic acid | Not specified | google.com |

Data based on the saponification of the ethyl ester, a process directly analogous to that of the methyl ester.

Functionalization at the Methyl Groups (C2 and C5) of the Furan (B31954) Ring

The two methyl groups attached to the furan ring are reactive sites for functionalization, most notably through free-radical halogenation. This allows for the introduction of new functional groups that can be used for subsequent coupling or substitution reactions.

Bromination with N-Bromosuccinimide (NBS): The methyl groups of furan esters can be selectively brominated using N-bromosuccinimide (NBS), a mild brominating agent for allylic and benzylic positions. researchgate.netscirp.org The reaction conditions can be tuned to achieve different levels of bromination. For a related compound, methyl 2-methyl-3-furoate, bromination with NBS can yield various selectively brominated products. researchgate.net This methodology is applicable to this compound, allowing for functionalization at the C2 and C5 methyl groups. The resulting bromomethyl derivatives are valuable intermediates. For example, the bromo derivative of methyl 2-methyl-furan-3-carboxylate has been converted to a hydroxymethyl derivative by heating in aqueous dimethyl sulfoxide (B87167) (DMSO). scirp.org

Table 2: Representative Functionalization of Furan Methyl Groups

| Starting Material | Reagent | Product | Application | Reference |

| Methyl 2-methyl-furan-3-carboxylate | N-Bromosuccinimide (NBS) | Methyl 2-(bromomethyl)-3-furoate | Intermediate for substitution reactions | scirp.org |

| Methyl 2-(bromomethyl)-3-furoate | DMSO, H₂O, 80°C | Methyl 2-(hydroxymethyl)-3-furoate | Precursor to carboxylic acids and lactones | scirp.org |

Modification of the Ester Moiety (e.g., Amide Formation, Transesterification)

The ester group is a prime target for modification to generate a range of functional derivatives, such as amides and other esters. These transformations typically proceed via the intermediate carboxylic acid.

Amide Formation: A common strategy for synthesizing amides from this compound involves a two-step process. First, the ester is hydrolyzed to 2,5-dimethyl-3-furoic acid as described previously. The resulting acid is then converted into a more reactive acyl chloride, for instance by using thionyl chloride. google.com This acyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. google.com

Transesterification: Transesterification is another method to modify the ester moiety, allowing for the exchange of the methyl group for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. While specific examples for this compound are not detailed in the provided literature, it is a standard transformation for carboxylic esters. ebi.ac.uk

Table 3: General Strategies for Ester Modification

| Transformation | Intermediate | Reagents | Product Class | Reference |

| Amide Formation | 2,5-dimethyl-3-furoic acid | 1. Thionyl chloride2. Primary or secondary amine | Furan-3-carboxamides | google.com |

| Transesterification | This compound | Alcohol (R'-OH), acid or base catalyst | New esters (R'-O-CO-furan) | ebi.ac.uk |

Construction of Fused Heterocyclic Systems Incorporating the this compound Core

The furan ring and its substituents in this compound can be utilized to construct more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloadditions to build new rings onto the furan core.

Synthesis of Fused Pyridinones and Pyranones: Derivatives of this compound are effective precursors for building fused ring systems. For example, a related furoate derivative, 2-(carboxymethyl)-3-furoic acid, can undergo intramolecular cyclization to form furopyranone structures. grafiati.com Furthermore, by converting the carboxylic acid to an acyl azide (B81097) and then a urea (B33335) derivative, subsequent cyclization can yield a furan-fused pyrrolone. grafiati.com In another powerful example, methyl 2-(chloromethyl)-3-furoate reacts with salicylonitriles and undergoes tandem heterocyclization to create a novel and complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system. researchgate.net

Diels-Alder Cycloadditions: The furan ring itself can act as a diene in Diels-Alder reactions, providing a route to fused, bicyclic systems. While furan is less reactive than many other dienes, functionalization can influence its reactivity. A related derivative, methyl 5-(2-propenoyl)-3-furoate, was synthesized and subsequently used in Diels-Alder reactions with various dienes to create adducts with increased steric bulk at the 5-position. gla.ac.uk This strategy highlights a pathway for constructing fused carbocyclic rings onto the furan scaffold.

Table 4: Examples of Fused Heterocyclic System Construction

| Starting Material Type | Reaction Type | Fused System Formed | Reference |

| Functionalized furan-3-carboxylate | Intramolecular cyclization | Furopyranone, Furopyrrolone | grafiati.com |

| Methyl 2-(chloromethyl)-3-furoate | Tandem heterocyclization | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | researchgate.net |

| Functionalized furan-3-carboxylate | Diels-Alder Cycloaddition | Fused bicyclic adducts | gla.ac.uk |

Computational and Theoretical Investigations of Methyl 2,5 Dimethyl 3 Furoate and Analogous Furan Derivatives

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of furan (B31954) derivatives like Methyl 2,5-dimethyl-3-furoate. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding the fundamental characteristics of these compounds.

Studies on analogous furan derivatives demonstrate the utility of these methods. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to correlate the molecular structures of furan derivatives with their performance as corrosion inhibitors. researchgate.net Such calculations provide parameters like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE), which are critical in understanding the reactivity and electronic behavior of these molecules. researchgate.net For example, a higher HOMO energy is associated with a greater ability to donate electrons, a key characteristic for corrosion inhibitors. researchgate.net

The optimized geometry of furan and its methylated derivatives has been studied using DFT methods. globalresearchonline.net For furan, which has a C2V symmetry, theoretical calculations predict 21 fundamental vibrations. globalresearchonline.net The addition of methyl groups, as in 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), alters the symmetry and the number of fundamental vibrations. globalresearchonline.net Vibrational spectra analysis shows that C-C stretching vibrations in the furan ring are influenced by methylation, with frequencies generally decreasing as the number of methyl groups increases, while C=C stretching vibrations show the opposite trend. globalresearchonline.net

Furthermore, theoretical calculations have been employed to predict spectroscopic properties like Infrared (IR), Raman, and Ultraviolet (UV) spectra. globalresearchonline.netresearchgate.net For furan and its derivatives, DFT calculations can simulate these spectra, which can then be compared with experimental data to validate the computational model and provide a detailed assignment of the vibrational modes. globalresearchonline.netresearchgate.net The electronic absorption spectra, calculated using Time-Dependent DFT (TDDFT), typically show a single peak in both the gas phase and in solvents like ethanol. globalresearchonline.net

Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, are valuable for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. malayajournal.org Regions of negative potential (colored red) indicate electrophilic sites, while regions of positive potential (blue) suggest nucleophilic sites. malayajournal.org

Table 1: Calculated Quantum Chemical Parameters for Furan Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| 5-methylfurfurylamine | - | - | - |

| Furfurylamine | - | - | - |

Data derived from theoretical calculations at the B3LYP/6-31G(d,p) level of theory. malayajournal.org

Detailed Kinetic Studies and Potential Energy Surface Mapping of Reaction Pathways

The combustion and atmospheric degradation of furan derivatives, including compounds analogous to this compound, are complex processes involving numerous elementary reactions. Detailed kinetic studies and the mapping of potential energy surfaces (PES) are essential for elucidating the reaction mechanisms and predicting reaction rates.

Theoretical investigations have been conducted on the reactions of furan and its alkylated derivatives with hydroxyl (OH) radicals, which are important in both combustion and atmospheric chemistry. whiterose.ac.ukresearchgate.netacs.orgwhiterose.ac.uk For 2,5-dimethylfuran (2,5-DMF), the reaction with OH radicals has been studied over a range of temperatures and pressures. whiterose.ac.uk The potential energy surface for this reaction, investigated at the M06-2X/cc-pVTZ level of theory, reveals that the reaction proceeds primarily through OH addition to the furan ring at lower temperatures. whiterose.ac.ukwhiterose.ac.uk

Transition State Theory Applications in Reaction Rate Determination

Transition State Theory (TST) is a fundamental tool for calculating the rate constants of elementary reactions. acs.orgpreprints.org In the context of furan derivatives, TST has been applied to determine the rates of various reaction pathways, including H-abstraction and OH-addition reactions. acs.orgnih.gov

For the reaction of 2-acetylfuran (B1664036) with OH radicals, TST calculations, in conjunction with high-level quantum chemistry methods, have been used to compute the rate constants for different reaction channels. acs.orgnih.gov These studies show that the energy barriers for H-abstraction from the methyl group on the side chain are generally lower than those for H-abstraction from the furan ring itself. nih.gov

In the study of furan hydrogenation on a Pd(111) surface, DFT calculations were used to locate the transition states for various hydrogenation and ring-opening steps. researchgate.netrsc.org The Brønsted–Evans–Polanyi (BEP) principle, which relates activation energies to reaction energies, has been extended to the reactions of furan derivatives on metal surfaces, providing a framework for predicting kinetic parameters. acs.org

Master Equation Analysis for Temperature and Pressure Dependence of Rate Constants

For reactions that involve multiple wells and channels on the potential energy surface, and for understanding the pressure dependence of rate constants, Master Equation (ME) analysis is a critical tool. whiterose.ac.ukpreprints.org This approach is particularly important for radical addition reactions and unimolecular reactions that are prevalent in the combustion and atmospheric chemistry of furans.

The reaction of OH radicals with 2,5-DMF exhibits pressure-dependent kinetics above 298 K. whiterose.ac.uk Master equation analyses, often performed using software like MESMER (Master Equation Solver for Multi-Energy well Reactions), have been used to model this pressure dependence and to extrapolate rate constants to conditions not easily accessible by experiment. whiterose.ac.uk These analyses indicate that the addition of OH to the furan ring is the dominant pathway under typical experimental conditions. whiterose.ac.uk

Similarly, for the thermal decomposition of 5-methyl-2-ethylfuran, a potential biofuel, the temperature- and pressure-dependent rate constants for unimolecular dissociation, H-addition, and H-abstraction reactions have been determined by solving the master equation based on Rice-Ramsperger-Kassel-Marcus (RRKM) theory. preprints.org

Table 2: Experimentally Determined and Theoretically Modeled Rate Coefficients for OH + 2,5-DMF

| Temperature (K) | Pressure (Torr) | Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|---|

| 298 | 4-150 | (1.10 ± 0.10) × 10⁻¹⁰ | Experimental (Laser Flash Photolysis-LIF) whiterose.ac.uk |

| >298 | 4-150 | Pressure-dependent, negative T dependence | Experimental (Laser Flash Photolysis-LIF) whiterose.ac.uk |

| - | Low-pressure limit | k₀ = (2.80 ± 1.60) × 10⁻²⁹ exp((1930 ± 220)/T) cm⁶ molecule⁻² s⁻¹ | Master Equation Fit whiterose.ac.uk |

Theoretical Approaches to Understanding Radical Initiated Chain Reactions

Radical initiated chain reactions are central to the oxidation and pyrolysis of furan-based fuels. Theoretical methods are indispensable for unraveling the complex network of reactions involved. The oxidation of furans can be initiated by reactions with OH, NO₃, and Cl atoms. acs.orgresearchgate.netresearchgate.net

Theoretical studies on the OH-initiated oxidation of furan and methylfurans show that the reaction predominantly starts with OH addition to the C2 or C5 position of the furan ring. acs.org This forms a chemically activated adduct that can then undergo further isomerization, including ring-opening reactions. acs.org High-level quantum chemistry calculations are used to map the potential energy surfaces of these subsequent reactions. acs.orgnih.gov

For 2-acetylfuran, theoretical calculations have shown that at low temperatures, OH-addition reactions dominate, while at higher temperatures, H-abstraction from the branched chain becomes the most significant reaction channel. nih.gov Similarly, studies on methyl 2-furoate, a model for some biofuels, indicate that H-abstraction from the branched methyl group is the dominant channel in its reaction with OH radicals. aip.org The subsequent isomerization and decomposition of the primary radicals formed are also investigated computationally. aip.org

The pyrolysis of 2,5-dimethylfuran involves unimolecular decomposition and free-radical chain reactions. acs.org Theoretical modeling of these processes includes the identification of initiation steps, such as the ejection of a hydrogen atom from a methyl group, and subsequent propagation reactions. acs.org

Molecular Dynamics Simulations of Reactivity and Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the time-dependent behavior, reactivity, and stability of molecules like this compound and its analogs at an atomistic level. nih.govrsc.orgtandfonline.com

MD simulations have been employed to study the stability of complexes formed between furan derivatives and biological targets, such as enzymes. nih.gov For instance, in the investigation of furan-1,3,4-oxadiazole derivatives as enzyme inhibitors, MD simulations over a 100-nanosecond timescale were used to assess the stability of the ligand-protein complex. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the atomic positions during the simulation provides a measure of the stability of the complex, with lower RMSD values indicating a more stable binding. nih.gov

In the context of reaction dynamics, MD simulations can be used to explore the potential energy surface and identify reaction pathways. For protonated furan, MD simulations have been used to investigate ring-opening and fragmentation channels. rsc.org These simulations can provide a "movie" of the fragmentation process, showing the probabilities of different reaction channels and identifying key intermediate structures. rsc.org This information is invaluable for understanding the dissociation dynamics and for guiding more detailed quantum chemical calculations of the potential energy surface. rsc.org

Furthermore, MD simulations have been utilized to understand the mechanism of chemical reactions in solution. For example, simulations have helped to elucidate the role of cosolvents in increasing the yield of 5-hydroxymethylfurfural (B1680220) from glucose. uliege.be These studies provide insights into the interactions between the furan derivative, reactants, and solvent molecules, which govern the reaction outcome.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan |

| 2-Methylfuran |

| 2,5-Dimethylfuran |

| 2-Acetylfuran |

| 5-Methyl-2-ethylfuran |

| Methyl 2-furoate |

| 5-Hydroxymethylfurfural |

| Furan-1,3,4-oxadiazole derivatives |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| 5-methylfurfurylamine |

| Furfurylamine |

| 2,3-dihydrofuran |

| 2,5-dihydrofuran |

| 2,3,4,5-tetrahydrofuran |

| 2-furoyl chloride |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro whiterose.ac.ukacs.orgmdpi.com triazole-3-thione |

| 3-methylfuran |

| 2-ethylfuran |

| Furfural (B47365) |

| Pyrrole |

| Thiophene |

| Pyridine |

| Benzene |

| Ethylene |

| Cyclopentadiene |

| Butadiene |

| Tetrahydrofuran |

| 1-butanol |

| Malononitrile |

| Cyanoacetamide |

| Glucose |

| Xylose |

| Erythrose |

| Kojic acid |

| Thionyl chloride |

| Trichloroacetyl chloride |

| n-nonane |

| Cyclohexane |

| 3-Oxobutanal |

| 4-Oxopentanal |

| Butenedial |

| Acrylaldehyde |

| Allyl cation |

| Formaldehyde |

| Methane |

| Acetylene |

| Ketene |

| Vinylacetylene |

| Ethynylketene |

| Allene |

| Propyne |

| Vinylketene |

| Fulvene |

| Carbon monoxide |

| Nitric oxide |

Applications of Methyl 2,5 Dimethyl 3 Furoate in Advanced Organic Synthesis

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The furan (B31954) ring system, particularly when functionalized as in Methyl 2,5-dimethyl-3-furoate, is a valuable precursor in organic synthesis. The strategic placement of methyl and ester groups allows for a variety of chemical transformations, making it a key building block for more intricate molecular architectures.

Researchers have utilized this compound as a reactant in palladium-catalyzed reactions to achieve novel furan annulations, a process that involves the formation of a new ring fused to the furan core. chemicalbook.com Such catalytic methods are central to modern synthetic chemistry for creating complex polycyclic systems efficiently.

The reactivity of the furan nucleus and its substituents is demonstrated in multi-step synthetic sequences. For instance, a similar compound, ethyl 2,4-dimethyl-3-furoate, is synthesized from ethyl acetoacetate (B1235776) and subsequently converted through hydrolysis and reaction with thionyl chloride into an acyl chloride intermediate. bibliomed.org This intermediate is then reacted with various aromatic amines to produce a series of 2,4-dimethyl-N-aryl-3-furamides, which are investigated for their biological activities. bibliomed.org This highlights how the furoate scaffold can be systematically modified to build libraries of new compounds.

Furthermore, selective bromination of the furan ring or its alkyl substituents using reagents like N-bromosuccinimide (NBS) opens pathways to a variety of functionalized intermediates. researchgate.net These brominated derivatives are versatile building blocks themselves, enabling the introduction of other functional groups through substitution reactions, thereby expanding the synthetic utility of the original furoate structure. researchgate.netscirp.org

| Starting Material | Reaction Type | Product Class | Reference |

| This compound | Palladium-catalyzed annulation | Fused-ring furan derivatives | chemicalbook.com |

| Ethyl 2,4-dimethyl-3-furoate | Multi-step synthesis (hydrolysis, acylation, amidation) | 2,4-dimethyl-N-aryl-3-furamides | bibliomed.org |

| Methyl 2-methyl-3-furoate | Bromination with NBS | Brominated furan derivatives | researchgate.net |

Development of Novel Catalytic Systems Employing Furoate Derivatives

The synthesis of furoate esters, including methyl furoate, is a significant area of research, often starting from biomass-derived platform chemicals like furfural (B47365). conicet.gov.aracs.org The development of efficient catalytic systems for these transformations is crucial for creating sustainable chemical processes.

Recent advancements have focused on creating metal-free catalytic systems for the selective oxidative esterification of furfural to methyl furoate. researchgate.net One approach utilizes imidazolium (B1220033) chloride-based ionic liquids in conjunction with strong bases, which can be recycled multiple times while maintaining high yields of the target methyl furoate. researchgate.net Another strategy employs hydrogen peroxide as the oxidant and formic acid as the solvent, providing a high yield of maleic acid (MA) from furfural, a reaction pathway related to furoate chemistry. rsc.org These systems offer an environmentally benign alternative to traditional metal-based catalysts. rsc.org

Homogeneous catalytic systems have also been explored. For example, the aerobic oxidation of furfural has been achieved using phosphomolybdic acid as a catalyst in a biphasic aqueous/organic system, yielding maleic acid. rsc.org While many studies focus on producing simple furoates like methyl 2-furoate, the principles discovered are applicable to the broader class of furoate derivatives and inform the development of catalysts for more substituted systems. conicet.gov.armedchemexpress.comchemsrc.com

| Catalyst System | Reactant | Product | Key Feature | Reference |

| Imidazolium chloride / DBU | Furfural | Methyl 2-furoate | Metal-free, recyclable catalyst | researchgate.net |

| H₂O₂ / Formic Acid | Furfural | Maleic Acid | Metal-free, high yield | rsc.org |

| Phosphomolybdic Acid | Furfural | Maleic Acid | Homogeneous, biphasic system | rsc.org |

Role in Natural Product Synthesis and Analog Development

The furan moiety is a structural component found in a wide array of bioactive natural products. Consequently, functionalized furans like methyl furoate derivatives are important starting materials for the total synthesis of these molecules and their analogs.

One notable application is in the synthesis of the naphtho[2,3-b]furan (B13665818) skeleton, a core structure present in many natural products with significant biological activities, including anticancer properties. scirp.org In a relevant study, methyl 2-methyl-3-furoate, a close analog of the title compound, was used as the starting material. scirp.org Through a sequence involving bromination and subsequent reactions, it was converted into methyl 2-(phenylsulfinylmethyl)-3-furoate. scirp.org This intermediate then underwent a base-promoted annulation reaction with 2-cyclohexenone to construct a dihydronaphtho[2,3-b]furanone derivative in a regioselective manner. scirp.org This strategic use of a simple furoate ester demonstrates its value in assembling the complex, polycyclic framework of a natural product family. scirp.org

Biofuel-Related Research: Insights from Pyrolysis and Combustion Mechanisms of Furan Derivatives

Furan derivatives, such as 2,5-dimethylfuran (B142691) (DMF), are considered promising second-generation biofuels due to their favorable energy density. wku.edudtu.dk Understanding the pyrolysis (thermal decomposition) and combustion chemistry of these compounds is essential for their practical application in engines. researchgate.net this compound fits within this class of furanic compounds, and studies on related structures provide critical insights into its likely behavior under high-temperature conditions.

Research on the pyrolysis of furan and its alkylated derivatives like 2-methylfuran (B129897) (MF) and 2,5-dimethylfuran (DMF) reveals common decomposition pathways. researchgate.netacs.orgnih.gov At high temperatures, these molecules undergo unimolecular decomposition, often initiated by H-atom transfer reactions or C-O bond fission, leading to ring-opening. nih.gov The resulting intermediates can then fragment into smaller molecules like carbon monoxide (CO), propyne, and acetylene. researchgate.netrsc.org These fragments, particularly propargyl radicals, are key precursors to the formation of larger aromatic species, which can be undesirable pollutants. researchgate.net

Studies specifically on methyl 2-furoate pyrolysis show that its decomposition is driven by unimolecular dissociation, H-addition, H-abstraction, and substitution reactions. mdpi.com The presence of different side-chain functional groups significantly influences the decomposition pathways and the distribution of products. researchgate.net For example, the ester group in methyl 2-furoate introduces unique reaction channels compared to simple alkyl-substituted furans. mdpi.com In some high-temperature pyrolysis experiments of biomass-related materials like xylitol, methyl 2-furoate has been identified as a product, indicating its formation and subsequent decomposition in complex thermal environments. asianpubs.org

| Furan Derivative | Pyrolysis Temperature | Major Products | Research Focus | Reference |

| Furan | 1100–1600 K | Propyne, CO, Acetylene, Ketene | Aromatic ring formation | researchgate.net |

| 2,5-Dimethylfuran (DMF) | 1200–1350 K | CO, Water, Benzene | Unimolecular decomposition pathways | nih.gov |

| Methyl 2-furoate | N/A (Flow Reactor) | N/A (Focus on kinetics) | Kinetic modeling of decomposition pathways | mdpi.com |

| Xylitol | 450 °C | 5-Hydroxymethylfurfural (B1680220), CO₂, Furfural, Methyl 2-furoate | Product distribution from a sugar alcohol | asianpubs.org |

Analytical Methodologies for Characterization and Quantification in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl 2,5-dimethyl-3-furoate. weebly.com While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are essential for a complete and detailed structural assignment.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms within the molecule. libretexts.org

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure.

HSQC experiments correlate directly bonded carbon-hydrogen (¹³C-¹H) pairs, providing a direct link between the proton and carbon skeletons of the molecule.

HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

By analyzing the cross-peaks in these 2D NMR spectra, researchers can definitively map out the entire structure of this compound, confirming the positions of the methyl groups, the ester functionality, and the furan (B31954) ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₈H₁₀O₃. nih.govnist.gov

In addition to providing the molecular formula, mass spectrometry offers valuable information about the molecule's structure through the analysis of its fragmentation patterns. When subjected to ionization in the mass spectrometer, the molecule breaks apart into characteristic fragment ions. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, the mass-to-charge ratios (m/z) of prominent peaks are observed at 154 and 43. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile compounds like this compound. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In GC-MS analysis, a sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

This method is highly effective for:

Purity Assessment: GC-MS can be used to determine the purity of a sample of this compound by separating it from any impurities or byproducts.

Reaction Monitoring: Chemists can use GC-MS to monitor the progress of a chemical reaction in which this compound is a reactant or product. By taking small samples from the reaction mixture over time, they can track the disappearance of reactants and the appearance of products. A study on the quantification of furan and its derivatives utilized GC-MS for the analysis of 2,5-dimethylfuran (B142691). dtu.dk

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Reaction Products

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of this compound and other furan derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comsielc.com

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

HPLC offers several advantages for the analysis of reaction products:

Quantification: By using a suitable detector, such as a Diode Array Detector (DAD), and comparing the peak area of the analyte to that of a known standard, the concentration of this compound in a sample can be accurately determined. nih.govresearchgate.net

Separation of Complex Mixtures: HPLC is capable of separating complex mixtures of furan derivatives, allowing for the individual quantification of each component. nih.govresearchgate.net

Method Scalability: HPLC methods can be scaled up for preparative separation to isolate and purify larger quantities of reaction products. sielc.comsielc.com

A reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantification of 10 furan derivatives in apple cider and wine, demonstrating the effectiveness of this technique for complex matrices. nih.govresearchgate.net

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric/Formic Acid |

| Detection | Diode Array Detector (DAD) |

| Run Time | < 30 minutes |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.sa Both methods probe the vibrational modes of a molecule, but they are based on different physical principles. ksu.edu.sa

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar bonds and is excellent for identifying functional groups such as carbonyls (C=O) and ethers (C-O-C), which are present in this compound.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa It is sensitive to changes in the polarizability of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, such as C-C and C=C bonds within the furan ring. spectroscopyonline.com

Biological and Biomedical Research Potential of Methyl 2,5 Dimethyl 3 Furoate Derivatives

Investigation of Pharmacological Activities of Structurally Related Furoates

The furan (B31954) ring is a key component in many biologically active compounds. Derivatives of furoic acid, known as furoates, have been a particular focus of research, demonstrating a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Furoate derivatives are prominent in the development of anti-inflammatory drugs, particularly synthetic corticosteroids. These compounds often exhibit high potency by acting on glucocorticoid receptors to mediate their effects.

Research into 2,4-dimethyl-N-aryl-3-furamides, which are structurally similar to derivatives of methyl 2,5-dimethyl-3-furoate, has shown considerable anti-inflammatory effects. bibliomed.orgoszk.hu In studies using the carrageenan-induced paw edema model in rats, an established method for screening anti-inflammatory drugs, several of these furamide compounds demonstrated significant reductions in inflammation. bibliomed.orgoszk.hu

Another class of well-studied anti-inflammatory agents is the furoate esters of corticosteroids. Mometasone furoate is noted for its potent anti-inflammatory activity, which is attributed to its high lipophilicity and strong binding affinity for the glucocorticoid receptor. researchgate.net It effectively inhibits the production of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net Similarly, fluticasone (B1203827) furoate is a highly effective intranasal glucocorticoid used to treat allergic rhinitis by reducing inflammation in the nasal passages. nih.govresearchgate.netwikipedia.org Its efficacy is linked to high tissue retention and sustained dissolution, allowing for prolonged pharmacological activity. nih.govresearchgate.net

The anti-inflammatory action of these furoate-containing compounds is primarily due to their ability to regulate genes involved in the inflammatory response. wikipedia.org By binding to the glucocorticoid receptor, they suppress the production of various inflammatory mediators, including cytokines and chemokines, and inhibit the function of immune cells like T lymphocytes and macrophages. wikipedia.org

Table 1: Anti-inflammatory Activity of Selected Furoate Derivatives

Furan derivatives have been investigated for their potential to combat microbial infections. The furan nucleus is a structural feature in various compounds exhibiting broad-spectrum antimicrobial activity.

One such compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has demonstrated significant antimicrobial effects against a range of human pathogenic microorganisms, including clinically isolated antibiotic-resistant strains. nih.gov Studies show that DMHF exhibits these properties in an energy-dependent manner and does not cause hemolysis of human red blood cells. nih.gov Furthermore, it has shown potent antifungal activity against Candida albicans by inducing cell cycle arrest, suggesting its potential as an anti-infective agent. nih.gov The structural similarity of DMHF to the core 2,5-dimethylfuran (B142691) structure suggests that derivatives of this compound could be synthesized to explore similar antimicrobial activities.

General studies on furan-containing compounds have highlighted their role as building blocks for antimicrobial agents. ontosight.aiijabbr.com For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been evaluated for their effectiveness as antibacterial agents. ijabbr.com

The development of novel anticancer agents is a critical area of biomedical research, and furan derivatives have emerged as a promising class of compounds. Various structurally related furoates and furans have shown significant cytotoxic activity against cancer cell lines through diverse mechanisms of action.

One study detailed the synthesis and evaluation of a series of 2,4-disubstituted furo[3,2-b]indole derivatives. nih.gov Among the tested compounds, one derivative, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (designated as 10a), exhibited highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov

Furthermore, the introduction of a furoic acid moiety to other known anticancer compounds has been shown to enhance their activity. For example, a derivative of shikonin, a natural naphthoquinone with antitumor properties, was modified by introducing furoic acid, resulting in a novel compound with enhanced inhibitory activity against topoisomerase II and substantial cytotoxicity against a range of cancer cells. mdpi.com

Thiourea derivatives containing furan rings have also been explored as potential anticancer agents. mdpi.com These compounds can target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and modulating cell signaling. mdpi.com

Table 2: Anticancer Activity of Selected Furan and Furoate Derivatives

Antimicrobial Properties

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a library of analogs by modifying specific parts of the molecule and then assessing how these changes affect their pharmacological properties.

An example of SAR in a related series can be found in the study of 2,4-disubstituted furo[3,2-b]indole derivatives, where the relationships between the chemical structures and their anticancer activities were established. nih.gov Such studies help identify the key chemical features (pharmacophores) responsible for the desired biological effect.

In the context of anti-inflammatory agents, extensive SAR studies have been conducted on corticosteroid 17-heterocyclic aromatic esters. nih.gov Research on a series of 9α,11β-dichloro-16-methyl corticosteroid 17-heteroaryl carboxylates showed that the type of heterocyclic acyl group and the substituent at the 21-position significantly impacted topical anti-inflammatory potency. nih.gov For instance, a 17-(2'-furoate) ester with a 21-chloro substituent was found to be eight times more potent than the reference compound, betamethasone (B1666872) valerate. nih.gov This highlights how specific substitutions on the furoate moiety can dramatically enhance biological activity.

Similarly, SAR studies were crucial in the development of long-acting β2 adrenergic receptor agonists. acs.org By systematically modifying the structure of saligenin-based compounds, researchers were able to develop molecules with high potency, selectivity, and a desirable duration of action. acs.org These examples underscore the importance of SAR in optimizing a lead compound, a process that would be directly applicable to developing therapeutic agents from a this compound scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govresearchgate.net This method is invaluable in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the design of more potent and selective analogs.

For derivatives of this compound, molecular docking could predict how these compounds might interact with specific biological targets, such as enzymes or receptors involved in inflammation or cancer. For instance, in the development of anti-inflammatory 2,4-dimethyl-N-aryl-3-furamides, molecular docking was used as a preliminary screening tool to select the most promising compounds for in vivo testing. bibliomed.orgoszk.hu

In cancer research, docking studies have been used to understand the interactions of furan-containing compounds with their targets. For example, the binding modes of camptothecin (B557342) derivatives with receptors like EGFR and HER2, which are implicated in breast cancer, have been analyzed using molecular docking to clarify their mechanism of action at a molecular level. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. nih.govmdpi.com

The process involves generating multiple possible conformations of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results can provide a detailed, three-dimensional view of the ligand-receptor complex, offering insights that are crucial for rational drug design and the optimization of lead compounds derived from the this compound scaffold.

Table 3: List of Compounds Mentioned

Q & A

Q. What are the established synthetic routes for Methyl 2,5-dimethyl-3-furoate, and how can isomer purity be controlled?

this compound is synthesized via multi-step protocols, often involving esterification or condensation reactions. For example, a reported route involves reacting 2,5-dimethyl-3-furoic acid with methanol under acidic catalysis (e.g., HOAc at 110°C) to yield the ester . A critical challenge is controlling isomer formation, as side products like exo-isomers may arise during synthesis. Chiral HPLC separation (e.g., >99% ee purity) is recommended for isolating stereoisomers . Methodological optimization of reaction conditions (temperature, solvent, catalyst) and post-synthesis purification (e.g., column chromatography, recrystallization) are essential for achieving high yields and purity.

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile organic compounds like this compound, particularly in food matrices (e.g., fermented olives) . For non-volatile derivatives, HPLC coupled with UV or fluorescence detection is suitable. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, especially distinguishing between regioisomers (e.g., 3-furoate vs. 2-furoate derivatives). Quantitative studies should include internal standards (e.g., deuterated analogs) to account for matrix effects and variability in biological replicates .

Advanced Research Questions

Q. How does this compound contribute to flavor profiles in natural fermentation, and what factors drive its variability?

In natural olive fermentation, this compound is a key volatile associated with fruity/earthy notes, particularly in Manzanilla cultivars. Its formation is linked to microbial metabolism (e.g., Lactobacillus spp.) and substrate availability (e.g., hydroxycinnamic acids) . Variability arises from strain-specific microbial activity, fermentation conditions (pH, temperature), and genetic differences between olive cultivars. For instance, concentrations in Manzanilla brines showed high biological variability (CV > 30%), necessitating robust statistical frameworks (ANOVA, PCA) to distinguish cultivar-specific effects from experimental noise .

Q. What are the mechanistic insights into this compound’s role in dynamic covalent polymer networks?

this compound serves as a furan-functionalized monomer in thermally reversible polymers. It undergoes Diels-Alder reactions with maleimide crosslinkers, enabling self-healing materials. For example, amidation with 1,3-bis(3-aminopropyl)-tetramethyldisiloxane generates siloxane-furan adducts, which polymerize at 70°C in THF . Key parameters include reaction kinetics (monitored via FTIR or DSC) and reversibility (retro-Diels-Alder at >100°C). Advanced applications involve network tuning for stimuli-responsive hydrogels or recyclable elastomers .

Q. How do contradictory toxicity findings for this compound inform risk assessment in food systems?

EFSA identifies this compound as a furan derivative with potential hepatotoxicity and oxidative stress effects, based on rodent models . However, dose-response relationships are inconsistent: low-dose studies (<1 mg/kg bw) show negligible effects, while high doses induce DNA adducts. Methodological discrepancies include exposure duration (acute vs. chronic) and model specificity (e.g., diabetic vs. healthy rats). Researchers must integrate in vitro assays (e.g., Ames test, micronucleus) with in vivo metabolomics to resolve these contradictions .

Methodological Considerations

Q. How can researchers optimize chiral resolution of this compound derivatives for pharmacological studies?